LY 235959

Vue d'ensemble

Description

LY 235959 is a compound known for its significant role in medicinal chemistry. It is a selective and competitive N-methyl-D-aspartate receptor antagonist, which has shown potential in preventing synaptic toxicity induced by amyloid-β in mice . This compound is part of the broader class of phosphonates, which are known for their ability to mimic phosphate groups in various biochemical applications .

Méthodes De Préparation

The synthesis of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid involves several steps. One common method includes the preparation of decahydro-6-isoquinolone derivatives, which serve as initial building blocks . These derivatives undergo further reactions to introduce the phosphonomethyl and carboxylic acid groups. Industrial production methods often involve high-temperature reactions and the use of specific catalysts to ensure high yield and purity .

Analyse Des Réactions Chimiques

LY 235959 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

Applications De Recherche Scientifique

Neuroscience Research

LY 235959 has been extensively studied for its role in modulating excitatory neurotransmission. It has shown potential in enhancing the anticonvulsant effects of traditional antiepileptic drugs, making it a candidate for epilepsy treatment. Research indicates that it can also attenuate morphine tolerance, suggesting implications for pain relief strategies involving opioids .

Pain Management

The compound has demonstrated efficacy in pain modulation. In studies involving morphine-tolerant mice, this compound enhanced the analgesic effects of morphine, indicating its potential use in chronic pain management .

Addiction Studies

Research has explored this compound's effects on drug addiction, particularly methamphetamine-induced behavioral sensitization. Doses of this compound were found to disrupt the development phase of this sensitization through the PP2A/B - AKT signaling cascade in the dorsal striatum of C57/BL6 mice .

Cardiovascular Studies

Studies have shown that microinjection of this compound into specific brain regions can influence cardiovascular responses during stress, highlighting its role in autonomic regulation .

Case Study: Enhancing Antiepileptic Drug Efficacy

A study evaluated the interaction between this compound and various antiepileptic drugs against maximal electroshock-induced convulsions in mice. The results indicated that this compound significantly potentiated the anticonvulsant action of carbamazepine and phenobarbital without adverse effects on long-term memory .

Case Study: Pain Modulation

In an experiment assessing this compound's impact on morphine's analgesic effects, researchers found that it enhanced both analgesic and hypothermic actions in both morphine-naive and morphine-tolerant mice. This suggests that this compound may be beneficial for improving opioid efficacy in pain management .

Mécanisme D'action

LY 235959 exerts its effects by competitively inhibiting the N-methyl-D-aspartate receptor. This inhibition prevents the receptor from being activated by its natural ligand, glutamate, thereby reducing synaptic toxicity and neurodegeneration . The molecular targets involved include the receptor itself and associated signaling pathways that regulate synaptic plasticity and neuroprotection .

Comparaison Avec Des Composés Similaires

Similar compounds include:

N-(Phosphonomethyl)iminodiacetic acid: Known for its use as a herbicide intermediate.

Adefovir, Tenofovir, and Cidofovir: These are acyclic nucleoside phosphonates used as antiviral agents. LY 235959 is unique due to its specific action on the N-methyl-D-aspartate receptor, which is not a common target for most phosphonates.

Activité Biologique

LY 235959 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily known for its role in modulating glutamatergic neurotransmission. This compound has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy and Parkinson's disease. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

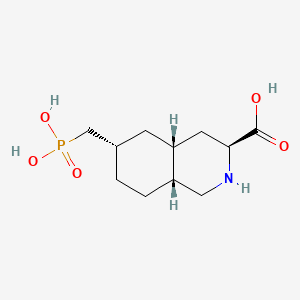

- Chemical Name : [3S-(3α,4aα,6β,8aα)]-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid

- Molecular Formula : C₁₁H₂₀NO₅P

- CAS Registry Number : 137433-06-8

This compound functions by competitively inhibiting NMDA receptors, which are critical for synaptic plasticity and memory function. This antagonism prevents excessive calcium influx into neurons, thereby reducing excitotoxicity associated with various neurodegenerative conditions .

Biological Activity

- Anticonvulsant Effects :

-

Behavioral Studies :

- In research involving methamphetamine-induced behavioral sensitization, this compound was found to attenuate the development phase of sensitization through modulation of the PP2A/B-AKT signaling pathway in the dorsal striatum of mice. Specifically, lower doses (0.33 mg/kg) increased locomotor activity, while higher doses (1.0 and 3.0 mg/kg) reduced behavioral sensitization .

- Pain Modulation :

Study on Morphine Interaction

A study conducted by Borowicz et al. demonstrated that this compound enhances the analgesic and hypothermic effects of morphine in both naive and tolerant mice. This finding supports the hypothesis that NMDA receptor antagonists can potentiate opioid effects, which may have implications for pain management strategies .

Neurostimulation Research

Research published in Neuromodulation explored the effects of cortical neurostimulation combined with NMDA receptor activation in chronic neuropathic pain models. The study indicated that this compound could modulate glutamatergic neurotransmission effectively, providing insights into non-pharmacological treatment options for chronic pain .

Summary of Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Anticonvulsant Efficacy | Enhances efficacy of antiepileptics | Borowicz et al., 1996 |

| Behavioral Sensitization | Attenuates METH-induced sensitization | Liang et al., 2022 |

| Pain Modulation | Decreases baroreflex activity during stress | Medeiros et al., 2024 |

| Opioid Interaction | Enhances morphine's analgesic effects | Borowicz et al., 1997 |

Propriétés

IUPAC Name |

(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIRHCNEGQQBOY-QEYWKRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929264, DTXSID101336227 | |

| Record name | LY 274614 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY 235959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-06-8, 136109-04-1 | |

| Record name | (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 274614 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 235959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 274614 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY 235959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-235959 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.